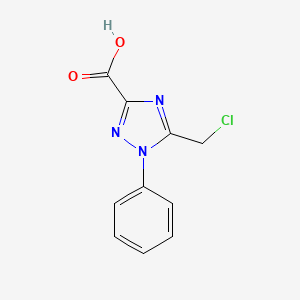
5-(chloromethyl)-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid
Vue d'ensemble
Description
5-(Chloromethyl)-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid (CM-PTA) is an organic compound that is widely used in scientific research and laboratory experiments. It is an aromatic compound with a molecular formula of C11H9ClN4O2 and a molecular weight of 266.66 g/mol. CM-PTA is used as a reagent in various organic syntheses and as a building block in the synthesis of pharmaceuticals, natural products, and other organic compounds. It is also used as a catalyst in the synthesis of polymers and other materials.
Applications De Recherche Scientifique
Synthesis and Antitumor Activity : 5-(chloromethyl)-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid and its derivatives have been studied for their antitumor properties. Specific derivatives, such as 3-(5-methylbenzofuryl)-4-phenyl(benzyl, allyl)-5-mercapto-1,2,4-triazoles, were synthesized and evaluated for antitumor activity. These compounds are synthesized by cyclization and subsequent reactions like S-alkylation, N-aminomethylation, and N-oxymethylation (Калдрикян et al., 2011).
Antibacterial Properties : The triazole compound and its derivatives have been synthesized and studied for their antibacterial activities. 5-(1H-1,2,4-triazol-3-ylsul-fanylmethyl)furan-2-carboxylic acids and their derivatives were synthesized by the interaction of 5-substituted 1H-1,2,4-triazole-3-thiols with methyl ether of 2-chloromethylfuran-5-carboxilic acid. These compounds were tested for their antibacterial properties (Ирадян et al., 2014).
Synthetic Pathways and Chemical Reactions : The compound has been involved in various chemical reactions leading to the synthesis of novel compounds. For instance, the reaction of 5-aryl-3-chloro-4-phenyl-1,2,4-triazoles with hydrazine hydrate led to the formation of s-triazole-fused ring systems and tetrazole-fused ring systems, showcasing the compound's versatility in organic synthesis (Ghattas et al., 2001).
NMR Studies and Structural Analysis : Detailed structural analysis of the compound and its derivatives, such as 5-carboxymethyl-1,2,4-triazole and 5-oxo-1,2,4-triazine derivatives, has been conducted using NMR and other techniques. These studies provide insights into the spatial arrangement and electronic properties of these molecules, which are crucial for understanding their chemical reactivity and potential applications (Bednarek et al., 2001).
Synthesis of Energetic Salts : The compound has been utilized in the synthesis of energetic salts. For instance, triazolyl-functionalized monocationic energetic salts were prepared through reactions involving 1-(chloromethyl)-1H-1,2,4-triazole. These salts exhibit good thermal stability and relatively high density, indicating their potential use in materials science (Wang et al., 2007).
Orientations Futures
The future directions for research on “5-(chloromethyl)-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid” could involve exploring its synthesis, understanding its mechanism of action, and investigating its potential applications. For instance, the production and derivative chemistry of various hydrophobic analogs of HMF have been discussed, and future directions on this research have been proposed .
Propriétés
IUPAC Name |
5-(chloromethyl)-1-phenyl-1,2,4-triazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O2/c11-6-8-12-9(10(15)16)13-14(8)7-4-2-1-3-5-7/h1-5H,6H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYDVSJICHNMPSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NC(=N2)C(=O)O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201180398 | |
| Record name | 5-(Chloromethyl)-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201180398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1221792-24-0 | |
| Record name | 5-(Chloromethyl)-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1221792-24-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Chloromethyl)-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201180398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



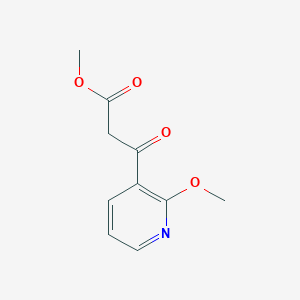
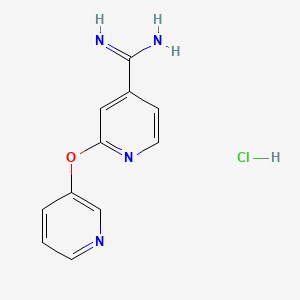


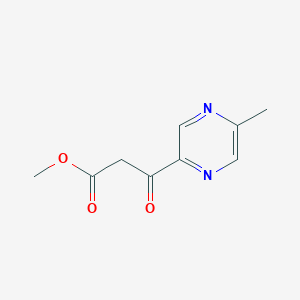

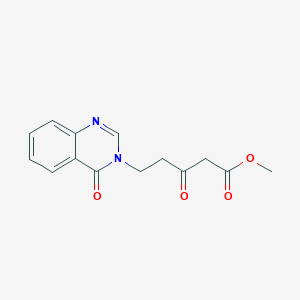
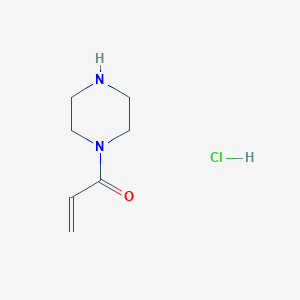
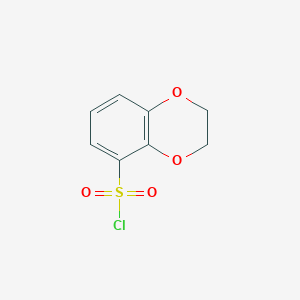


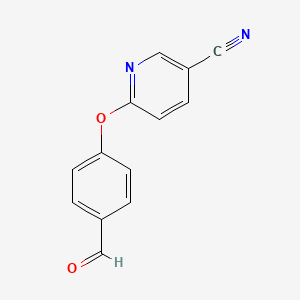
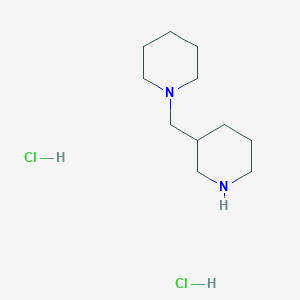
![2-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-1-propanone hydrochloride](/img/structure/B1391738.png)